molecular formula C15H17N3O4S2 B2581567 N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide CAS No. 865592-44-5

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2581567
CAS No.: 865592-44-5
M. Wt: 367.44
InChI Key: DUJGJEXEAPDIKU-UHFFFAOYSA-N
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Description

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a complex organic compound with a molecular formula of C15H17N3O4S2. This compound is part of the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are heterocyclic compounds that contain both sulfur and nitrogen atoms in their structure, making them highly versatile in various chemical reactions and applications.

Preparation Methods

The synthesis of N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves several steps, typically starting with the formation of the benzothiazole core. This can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques . The cyclopropanecarboxamide moiety is then introduced through a series of reactions involving cyclopropanecarboxylic acid derivatives and appropriate coupling agents. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .

Chemical Reactions Analysis

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The morpholine and sulfonyl groups enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can be compared to other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals.

    Benzothiazole-2-thiol: Used as a vulcanization accelerator in the rubber industry.

    6-nitrobenzothiazole: Investigated for its antimicrobial properties.

What sets this compound apart is its unique combination of functional groups, which confer enhanced biological activity and versatility in chemical reactions .

Properties

IUPAC Name

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c19-14(10-1-2-10)17-15-16-12-4-3-11(9-13(12)23-15)24(20,21)18-5-7-22-8-6-18/h3-4,9-10H,1-2,5-8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJGJEXEAPDIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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